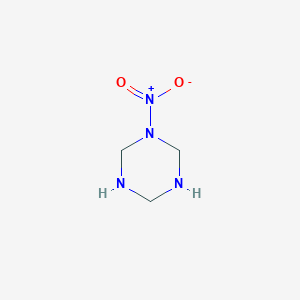
1-Nitro-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-1,3,5-triazinane is a nitrogen-containing heterocyclic compound. It is a derivative of 1,3,5-triazinane, where one of the hydrogen atoms is replaced by a nitro group.
Preparation Methods
The synthesis of 1-Nitro-1,3,5-triazinane typically involves nitration reactions. One common method is the nitration of 1,3,5-triazinane using a nitrating agent such as nitric acid or a polymeric nitrating agent like [PVI-SO3H]NO3 . The reaction conditions often include mild temperatures and the use of solvents like dioxane or water. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Nitro-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
1-Nitro-1,3,5-triazinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Nitro-1,3,5-triazinane involves its interaction with molecular targets through its nitro group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include oxidative stress and the generation of reactive oxygen species, which can have significant biological effects .
Comparison with Similar Compounds
1-Nitro-1,3,5-triazinane can be compared with other similar compounds such as:
1,3,5-Trinitro-1,3,5-triazinane (RDX): A well-known high-energy compound used in explosives.
1,3,5-Triazinane: The parent compound without the nitro group, used as a synthon in organic synthesis.
Polynitro-functionalized dipyrazolo-1,3,5-triazinanes: These compounds have multiple nitro groups and are studied for their energetic properties.
This compound is unique due to its specific nitro substitution, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
190895-02-4 |
|---|---|
Molecular Formula |
C3H8N4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-nitro-1,3,5-triazinane |
InChI |
InChI=1S/C3H8N4O2/c8-7(9)6-2-4-1-5-3-6/h4-5H,1-3H2 |
InChI Key |
HVEKGVHONRJEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1NCN(CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


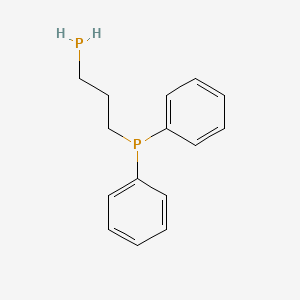
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)

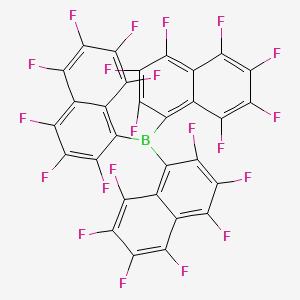
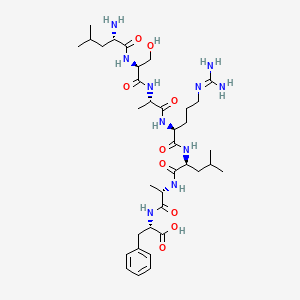
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
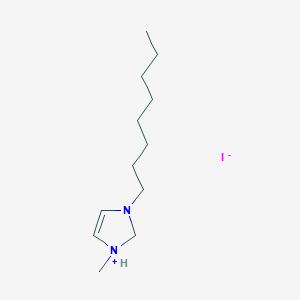
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)

![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
